2-Butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid is an organic compound with a unique cyclopropene ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 1-phenyl-1-butene with diazomethane in the presence of a catalyst to form the cyclopropene ring. The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropene ring to a cyclopropane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the cyclopropene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the cyclopropene ring.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclopropenes, cyclopropanes, and functionalized aromatic compounds.
Scientific Research Applications
2-Butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid involves its interaction with various molecular targets. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Diphenylcycloprop-2-ene-1-carboxylic acid
- 3-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid
- 2-Methyl-3-phenylcycloprop-2-ene-1-carboxylic acid
Uniqueness
2-Butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid is unique due to its specific substitution pattern on the cyclopropene ring, which imparts distinct chemical and biological properties. Its butyl and methyl groups provide steric hindrance and electronic effects that influence its reactivity and interactions with other molecules.
Properties
CAS No. |
824425-10-7 |
---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C15H18O2/c1-3-4-10-13-11(2)15(13,14(16)17)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3,(H,16,17) |
InChI Key |
MVYHJMRKEKEIRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C1(C2=CC=CC=C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.